molecular formula C12H23NO4 B183842 Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate CAS No. 130985-42-1

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Cat. No.: B183842
CAS No.: 130985-42-1
M. Wt: 245.32 g/mol
InChI Key: MXMKNMCSDWUFNV-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate (CAS 130985-42-1) is a tert-butyloxycarbonyl (Boc)-protected amino ester. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.32 g/mol (estimated based on structural analogs) . The compound features a branched 3-methylbutanoate backbone esterified with an ethyl group and a Boc-protected amine at the β-position. This structure renders it valuable in peptide synthesis, where the Boc group serves as a temporary protecting group for amines, enabling selective deprotection under acidic conditions .

Key applications include its use as an intermediate in pharmaceuticals, such as constrained amino acid derivatives and protease inhibitors . Its synthesis typically involves Boc-protection of 3-amino-3-methylbutanoic acid followed by esterification, as outlined in .

Properties

IUPAC Name

ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMKNMCSDWUFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-Amino-3-Methylbutanoic Acid

The amine group of 3-amino-3-methylbutanoic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step prevents unwanted nucleophilic reactions during subsequent esterification.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Temperature : 0–25°C (room temperature)

  • Molar Ratio : 1:1.2 (amine:Boc anhydride)

Procedure :

  • Dissolve 3-amino-3-methylbutanoic acid (1.0 equiv) in anhydrous THF.

  • Add triethylamine (1.5 equiv) and cool to 0°C.

  • Slowly add Boc anhydride (1.2 equiv) dropwise under nitrogen.

  • Stir for 12–24 hours at room temperature.

  • Quench with water, extract with ethyl acetate, and dry over sodium sulfate.

Yield : 85–92% after column chromatography (silica gel, ethyl acetate/hexane gradient).

Esterification of Boc-Protected Acid

The Boc-protected acid is converted to the ethyl ester via Fischer esterification or carbodiimide-mediated coupling.

Fischer Esterification

Reaction Conditions :

  • Solvent : Excess ethanol (acts as solvent and nucleophile)

  • Catalyst : Concentrated sulfuric acid (H₂SO₄)

  • Temperature : Reflux (78°C)

  • Duration : 6–8 hours

Procedure :

  • Mix Boc-protected 3-amino-3-methylbutanoic acid (1.0 equiv) with ethanol (10 equiv).

  • Add H₂SO₄ (0.1 equiv) and reflux under anhydrous conditions.

  • Monitor reaction progress via thin-layer chromatography (TLC).

  • Neutralize with saturated NaHCO₃, extract with DCM, and dry.

Yield : 75–80% after purification.

Carbodiimide-Mediated Coupling

This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Reaction Conditions :

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activator : Hydroxybenzotriazole (HOBt)

  • Solvent : DCM or DMF

  • Temperature : 0°C to room temperature

Procedure :

  • Dissolve Boc-protected acid (1.0 equiv) in DCM.

  • Add EDC (1.2 equiv), HOBt (1.1 equiv), and ethanol (1.5 equiv).

  • Stir for 4–6 hours at room temperature.

  • Wash with brine, dry, and concentrate.

Yield : 88–94% after recrystallization.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency, safety, and minimal waste generation. Key considerations include:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced reaction time, and improved reproducibility.

  • Conditions :

    • Residence Time : 10–15 minutes

    • Temperature : 50–60°C

    • Catalyst : Immobilized lipases for enzymatic esterification (avoids strong acids).

Solvent Recycling

  • Ethanol and DCM are recovered via distillation, reducing environmental impact.

  • Recovery Rate : >90% for ethanol, >85% for DCM.

Analytical Characterization and Quality Control

Post-synthesis validation ensures product integrity and enantiomeric purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 (s, 9H, Boc tert-butyl)

    • δ 4.12 (q, 2H, J = 7.1 Hz, ethyl CH₂)

    • δ 1.25 (t, 3H, J = 7.1 Hz, ethyl CH₃)

  • IR (cm⁻¹) : 1745 (C=O ester), 1680 (C=O Boc), 1520 (N-H bend).

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min.

    • Retention time: 8.2 minutes

    • Purity: >99% (UV detection at 210 nm).

Enantiomeric Excess Determination

  • Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20).

    • ee : >99% for (R)- and (S)-enantiomers.

Challenges and Mitigation Strategies

Racemization During Esterification

  • Cause : Acidic conditions protonate the α-carbon, leading to planar sp² hybridization.

  • Mitigation : Use carbodiimide coupling at 0°C or enzymatic esterification.

Boc Group Cleavage

  • Cause : Prolonged exposure to moisture or acidic impurities.

  • Mitigation : Store intermediates under nitrogen and use molecular sieves.

Applications in Peptide Synthesis

The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS):

  • Deprotection : Boc group removed with 50% TFA in DCM.

  • Coupling : Activated with HATU/DIPEA for backbone elongation.

Chemical Reactions Analysis

Hydrolysis Reactions

The Boc-protecting group is cleaved under acidic conditions, yielding 3-amino-3-methylbutanoic acid derivatives.

Table 1: Hydrolysis Conditions and Outcomes

ReagentsConditionsProductYieldSource
HCl (4M in dioxane)0°C → RT, 30 minEthyl 3-amino-3-methylbutanoate·HCl70–84%
Trifluoroacetic acid (TFA)RT, 2–4 h3-Amino-3-methylbutanoic acid55%

Mechanistic Insight :

  • Protonation of the Boc carbamate carbonyl weakens the tert-butyloxycarbonyl bond, leading to decarboxylation and release of CO₂ and tert-butanol .
  • Hydrolysis of the ester group (e.g., using NaOH) further converts the ethyl ester to a carboxylic acid .

Nucleophilic Substitution Reactions

The ethyl ester undergoes substitution with nucleophiles, enabling diversification of the carboxylate moiety.

Table 2: Substitution Reactions and Products

NucleophileConditionsProductYieldSource
4-Boc-aminopiperidineTriethylamine, DCM, −50°C2-[(Boc-amino)piperidinyl]propanoate74–84%
Ammonia (liquid)90°C, 24 h (autoclave)Ethyl 3-amino-3-methylbutanoate·HCl70–84%

Key Findings :

  • Reactions with amines (e.g., piperidine) proceed via a two-step mechanism: initial deprotonation of the nucleophile, followed by ester substitution .
  • Steric hindrance from the 3-methyl group slows reactivity compared to unsubstituted analogs .

Reduction and Oxidation Reactions

The ester and amino groups participate in redox transformations.

Table 3: Redox Reaction Pathways

Reaction TypeReagentsConditionsProductYieldSource
ReductionLiAlH₄ (2M in THF)0°C → RT, 6 h3-Hydroxy-1,1-dimethylpropylcarbamate72%
OxidationKMnO₄ (aq.)RT, 12 h3-Oxo-3-methylbutanoate derivativeN/R

Applications :

  • Reduction of the ester to alcohol facilitates access to chiral building blocks for pharmaceuticals .
  • Oxidation of the amino group is less common due to Boc protection but can yield ketones under strong conditions.

Peptide Coupling and Amidation

The compound serves as a Boc-protected β-amino acid in peptide synthesis.

Table 4: Peptide Bond Formation Examples

Coupling PartnerReagentsConditionsProductYieldSource
L-Tryptophan methyl esterDCC, HOBtRT, 24 hBoc-β-HoAib-Trp-OMe63%
Benzyl bromoacetateK₂CO₃, DCMRT, 2 hN-(Boc-amino) glycine benzyl ester72%

Optimized Protocols :

  • Dicyclohexylcarbodiimide (DCC) with HOBt minimizes racemization during amide bond formation .
  • Microwave-assisted coupling reduces reaction times by 50% compared to conventional methods .

Table 5: Stability Under Common Conditions

ConditionStabilityCompeting ReactionSource
Acidic (pH < 3)Boc group cleavedEster hydrolysis
Basic (pH > 10)Ester saponifiedBoc group remains intact
Oxidative (KMnO₄)Amino group oxidizedEster unaffected

Comparison with Analogues :

  • Ethyl 3-amino-3-methylbutanoate·HCl : More reactive but less stable due to unprotected amine .
  • Cbz-protected analogs : Require hydrogenolysis for deprotection, limiting utility in hydrogen-sensitive reactions .

Scientific Research Applications

Chemical Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate can undergo several chemical reactions:

  • Hydrolysis : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), yielding free amino acids.
  • Nucleophilic Substitution : The ester group can react with various nucleophiles, leading to substituted products.

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Organic Chemistry

  • Peptide Synthesis : It serves as a key building block for synthesizing peptides, enabling the formation of peptide bonds while protecting sensitive amine groups .

Medicinal Chemistry

  • Drug Development : this compound is utilized in synthesizing pharmaceutical compounds, particularly those requiring specific functional groups for biological activity .

Biochemical Studies

  • Enzyme Mechanisms : The compound aids in studying enzyme mechanisms and protein interactions by providing a protected amino acid derivative that can be incorporated into peptides for functional analysis .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Thiazolide Prodrugs : Research demonstrated that amino acid ester prodrugs derived from thiazolides showed improved pharmacokinetic parameters, emphasizing the role of Boc-protected amino acids in drug formulation .
  • Peptide Synthesis Techniques : Investigations into different synthetic routes revealed that using Boc-protected amino acids significantly enhances the yield and purity of synthesized peptides compared to unprotected counterparts .

Mechanism of Action

The primary function of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be easily removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 4-((tert-Butoxycarbonyl)amino)-3-oxobutanoate (CAS 67706-68-7)
  • Structure : Differs by a ketone group at the γ-position (3-oxo) instead of the methyl branch.
  • Molecular Weight : 245.27 g/mol .
  • Reactivity : The ketone enhances electrophilicity, making it prone to nucleophilic attacks (e.g., in Michael additions), unlike the methyl-branched analog, which is more sterically hindered .
  • Applications : Used in synthesizing β-ketoamide scaffolds for kinase inhibitors .
3-((tert-Butoxycarbonyl)amino)butanoic Acid (CAS 52815-19-7)
  • Structure: Lacks the ethyl ester and methyl branch; features a linear butanoic acid chain.
  • Molecular Weight : 189.21 g/mol .
  • Solubility : Higher aqueous solubility due to the carboxylic acid group, unlike the ethyl ester, which is lipophilic .
  • Applications : Direct incorporation into peptide backbones without requiring ester hydrolysis .

Backbone Modifications

Ethyl (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate (CAS 70424-93-0)
  • Structure : Incorporates a trifluorophenyl group at the γ-position.
  • Molecular Weight : 365.36 g/mol .
  • Properties : The electron-withdrawing fluorine atoms enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, making it suitable for CNS-targeted drugs .
1,3-Dioxoisoindolin-2-yl 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoate
  • Structure : Replaces the ethyl ester with a phthalimide-based leaving group.
  • Physical State : White solid (m.p. 103–105°C) .
  • Applications : Used in activated ester strategies for amide bond formation, leveraging the phthalimide group’s reactivity .

Substituent Effects on Stability and Reactivity

Compound Name Key Functional Groups Molecular Weight (g/mol) Stability Solubility Profile
Ethyl 3-((Boc)amino)-3-methylbutanoate Boc-amine, ethyl ester, methyl branch 245.32 Acid-labile Boc group Lipophilic (hexanes/EtOAc)
Ethyl 3-hydroxy-3-methylbutanoate Hydroxyl, ethyl ester 146.18 Prone to oxidation Moderate polarity
Ethyl 4-((Boc)amino)-3-oxobutanoate Boc-amine, ketone, ethyl ester 245.27 Reactive ketone Polar aprotic solvents
3-((Boc)amino)butanoic acid Boc-amine, carboxylic acid 189.21 Stable in aqueous buffers High aqueous solubility

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, often referred to as a Boc-protected amino acid derivative, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is C10H19NO2C_{10}H_{19}NO_2, with a molecular weight of approximately 185.26 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing the compound's stability and facilitating its use in peptide synthesis.

This compound exhibits biological activity primarily through its interaction with various enzymes and cellular pathways. Notably, it has been studied for its potential to inhibit DNA synthesis, thereby affecting cell proliferation and growth. This mechanism suggests possible applications in cancer therapy, where modulation of cell growth is crucial.

Enzyme Interaction

The compound's interaction with specific enzymes can lead to:

  • Inhibition of Histone Deacetylases (HDACs) : HDACs are key regulators of gene expression and are implicated in cancer progression. Inhibitors like this compound could serve as potential anti-cancer agents by altering histone acetylation patterns .
  • Effects on Cellular Signaling Pathways : The compound may influence various signaling pathways involved in cellular growth and differentiation, although specific pathways remain to be fully elucidated.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl protected amino acids with ethyl esters under controlled conditions. A common synthetic route includes:

  • Formation of the Boc-protected amino acid : This step often utilizes reagents such as ethyl chloroformate and triethylamine in solvents like tetrahydrofuran (THF).
  • Coupling Reaction : The Boc-protected amino acid is then coupled with an appropriate ethyl ester to form the final product .

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

In vitro studies have shown that derivatives similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structural motifs have demonstrated effective inhibition of bacterial growth compared to standard antibiotics .

Anti-inflammatory Effects

Research indicates that certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications in the amino acid side chains can significantly enhance these effects .

Case Studies

  • HDAC Inhibition : A study evaluated the potency of various Boc-protected amino acid derivatives against HDAC isoforms. This compound showed selective inhibition against HDAC1 and HDAC2, indicating its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Screening : In a comparative study, several amino acid derivatives were screened for antimicrobial activity. This compound exhibited notable activity against Gram-positive bacteria, supporting its use in developing new antimicrobial agents .

Q & A

Basic: What are the established synthetic routes for Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving:

Amino Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality. This is often achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium carbonate .

Esterification : Reaction of the Boc-protected amino acid with ethanol under acidic or coupling conditions (e.g., DCC/DMAP) to form the ethyl ester .

Purification : Silica gel chromatography (eluting with hexane:ethyl acetate gradients) is commonly used to isolate the product .

Key Data : The molecular formula is C₁₂H₂₃NO₄ (MW: 261.32 g/mol), confirmed by LC-MS and NMR .

Basic: How is this compound characterized analytically?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester moiety (δ ~4.1 ppm for ethyl CH₂) .
  • LC-MS : Used to verify molecular weight (e.g., [M+Na]⁺ at 520 m/z in one synthesis example) and purity .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching for ester and carbamate) and ~3300 cm⁻¹ (N-H stretch if deprotected) .

Advanced: How can conflicting spectral data during characterization be resolved?

Methodological Answer:
Discrepancies in NMR or LC-MS data often arise from:

  • Stereochemical impurities : Chiral HPLC or polarimetry can resolve enantiomers if the compound has a chiral center .
  • Solvent artifacts : Ensure deuterated solvents are free from residual protons (e.g., CDCl₃ may contain traces of CHCl₃).
  • Degradation : Boc groups are acid-labile; confirm stability under analytical conditions (e.g., avoid acidic mobile phases in LC-MS) .

Example : A peak at δ 5.2 ppm in ¹H NMR may indicate residual benzyl ether impurities if benzyl bromide is used in synthesis .

Advanced: What strategies optimize reaction yields in Boc-protection steps?

Methodological Answer:

  • Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of Boc₂O .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
  • Temperature Control : Reactions are typically performed at 0–25°C to avoid side reactions like tert-butyl group elimination .

Data : Yields improve from ~60% to >85% when using DMAP vs. base alone .

Basic: What are common impurities in this compound, and how are they removed?

Methodological Answer:

  • Unreacted Starting Material : Residual amino acid or ethanol can be removed via aqueous washes (e.g., 1M HCl or NaHCO₃) .
  • Diastereomers : Chiral column chromatography (e.g., Chiralpak AD-H) separates enantiomers if asymmetric synthesis is incomplete .
  • Byproducts : Tert-butyl alcohol (from Boc deprotection) is volatile and removed under reduced pressure .

Advanced: How does steric hindrance from the tert-butyl group affect reactivity?

Methodological Answer:
The bulky Boc group:

  • Slows Nucleophilic Attacks : The amine is less accessible for acylation or alkylation without deprotection .
  • Influences Solubility : Increases hydrophobicity, requiring polar aprotic solvents (DMF, DMSO) for reactions .
  • Impacts Crystallization : Hinders crystal lattice formation, often resulting in oily products that require chromatographic purification .

Advanced: How to troubleshoot low yields in esterification steps?

Methodological Answer:

  • Activation of Carboxylic Acid : Use coupling agents like EDC/HOBt to enhance reactivity of the Boc-protected amino acid .
  • Azotropic Removal of Water : Employ Dean-Stark traps in refluxing toluene to shift equilibrium toward ester formation .
  • Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., MgSO₄) for optimal activity .

Basic: What are the compound’s stability considerations?

Methodological Answer:

  • Acid Sensitivity : Boc groups cleave under acidic conditions (e.g., TFA or HCl in dioxane) .
  • Thermal Stability : Decomposes above 150°C; store at –20°C under inert atmosphere .
  • Light Sensitivity : Protect from UV exposure to prevent radical degradation .

Advanced: How is this compound used in peptide synthesis?

Methodological Answer:

  • Building Block : The ethyl ester acts as a carboxyl-protected intermediate. After Boc deprotection, the free amine is coupled to other amino acids via solid-phase synthesis .
  • Stereochemical Control : The methyl branch at C3 prevents racemization during peptide elongation .

Example : Used in synthesizing constrained peptides with improved metabolic stability .

Advanced: What computational methods predict its physicochemical properties?

Methodological Answer:

  • LogP Calculation : Tools like ChemAxon or ACD/Labs estimate logP ~2.1, indicating moderate hydrophobicity .
  • pKa Prediction : The amine (pKa ~8.5) becomes protonated in physiological conditions, aiding solubility .
  • Conformational Analysis : DFT calculations (e.g., Gaussian 09) model steric interactions between tert-butyl and ester groups .

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